

TP-238 Hydrochloride: A Technical Guide to its Target Proteins

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: TP-238 hydrochloride

Cat. No.: B15570404

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

TP-238 hydrochloride is a potent and selective dual chemical probe for the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF). As members of the ISWI chromatin remodeling complex family, CECR2 and BPTF play crucial roles in regulating gene expression through the recognition of acetylated lysine residues on histones. Dysregulation of these proteins has been implicated in various diseases, including cancer, making them attractive targets for therapeutic intervention. This technical guide provides an in-depth overview of the target proteins of **TP-238 hydrochloride**, presenting key quantitative data, detailed experimental protocols for target validation, and visualizations of the relevant biological pathways and experimental workflows.

Target Proteins and Quantitative Data

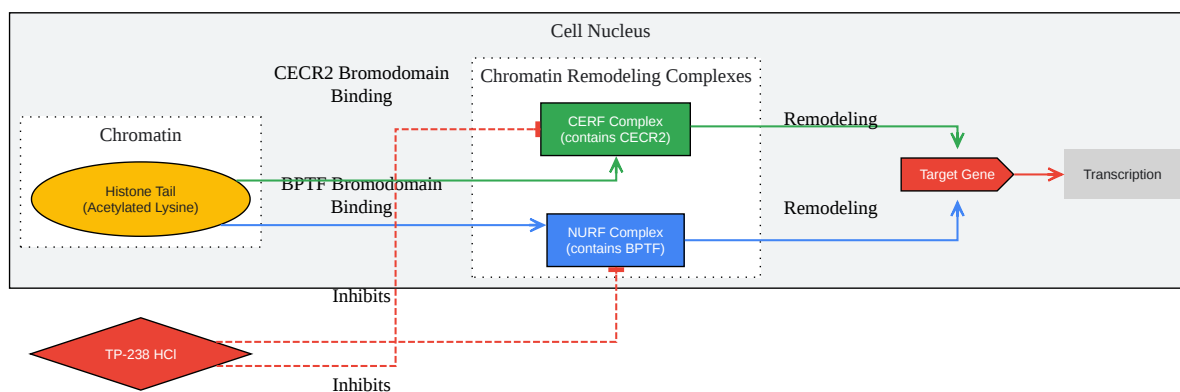
TP-238 hydrochloride exhibits high affinity for the bromodomains of both CECR2 and BPTF. The following table summarizes the key quantitative data characterizing the interaction of TP-238 with its primary targets.

Target Protein	Assay Type	Metric	Value (nM)	Selectivity and Off-Target Profile
CECR2	AlphaScreen	IC50	30[1]	BRD9 IC50: 1.4 μ M[1]
Isothermal Titration Calorimetry (ITC)	KD	10[1]	Profiled against 338 kinases at 1 μ M with no significant activity observed[1].	
BPTF	AlphaScreen	IC50	350[1]	
Isothermal Titration Calorimetry (ITC)	KD	120[1]		
Cellular Target Engagement	NanoBRET™	EC50	200-300 (for both CECR2 and BPTF)[1]	A negative control compound, TP-422, is inactive against both CECR2 and BPTF[1].

Signaling Pathway

The BPTF and CECR2 proteins are key components of distinct chromatin remodeling complexes. BPTF is a subunit of the Nucleosome Remodeling Factor (NURF) complex, while CECR2 is part of the CECR2-containing remodeling factor (CERF) complex. Both complexes utilize the energy of ATP hydrolysis to mobilize nucleosomes and alter chromatin accessibility, thereby influencing gene transcription. The bromodomain of these proteins is responsible for "reading" acetylated histone tails, a key step in targeting the remodeling complex to specific genomic loci. **TP-238 hydrochloride** acts by competitively inhibiting the binding of these

bromodomains to acetylated lysines, thus disrupting the recruitment and function of the NURF and CERF complexes.



[Click to download full resolution via product page](#)

Figure 1: TP-238 hydrochloride mechanism of action on chromatin remodeling.

Experimental Protocols

Detailed methodologies for the key experiments cited in the quantitative data table are provided below.

AlphaScreen™ Assay for IC50 Determination

This assay quantitatively measures the inhibition of the interaction between the target bromodomain and a biotinylated histone peptide.

- Reagent Preparation:
 - Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.1% BSA, 0.05% (v/v) CHAPS, pH 7.4.

- Biotinylated Histone H4 (1-21) K5/8/12/16Ac peptide (probe).
- GST-tagged CECR2 or BPTF bromodomain protein.
- **TP-238 hydrochloride** serially diluted in DMSO and then in assay buffer.
- Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads (PerkinElmer).
- Assay Procedure:
 - Add 2 μ L of serially diluted **TP-238 hydrochloride** or DMSO control to a 384-well ProxiPlate.
 - Add 4 μ L of a mix containing the target bromodomain protein and the biotinylated histone peptide to each well.
 - Incubate the plate for 60 minutes at room temperature.
 - Add 8 μ L of a mixture of Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads (both at 12.5 μ g/mL final concentration) under low light conditions.
 - Seal the plate with foil to protect from light and incubate for a further 60 minutes at room temperature.
 - Read the plate on a PHERAstar FS plate reader using an AlphaScreen 680 nm excitation and 570 nm emission filter set.
- Data Analysis:
 - The IC₅₀ values are calculated by fitting the data to a four-parameter logistic equation using graphing software.

Isothermal Titration Calorimetry (ITC) for KD Determination

ITC directly measures the heat change upon binding of the inhibitor to the target protein to determine the dissociation constant (KD).

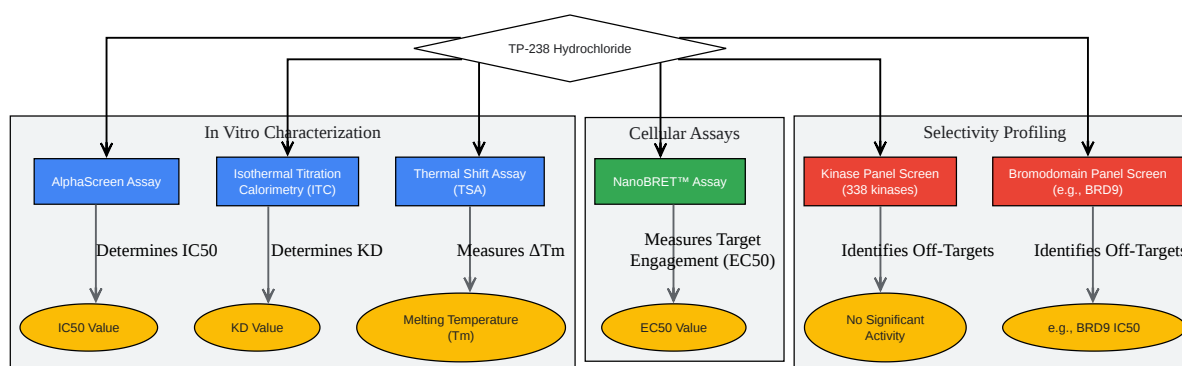
- Sample Preparation:
 - Dialyze the CECR2 or BPTF bromodomain protein against the ITC buffer (25 mM HEPES pH 7.4, 150 mM NaCl, 500 μ M TCEP).
 - Prepare a 10 μ M solution of the protein in the ITC buffer.
 - Dissolve **TP-238 hydrochloride** in the final dialysis buffer to a concentration of 100 μ M.
- ITC Experiment:
 - Perform the experiment at 15 °C using a VP-ITC microcalorimeter.
 - Load the protein solution into the sample cell and the **TP-238 hydrochloride** solution into the injection syringe.
 - The titration consists of an initial 2 μ L injection followed by 30 subsequent 6 μ L injections.
 - Measure the heat of dilution in a separate experiment by injecting the compound into the buffer alone and subtract this from the experimental data.
- Data Analysis:
 - Analyze the integrated heat data using the instrument's software to fit a one-site binding model and determine the KD.

Thermal Shift Assay (Differential Scanning Fluorimetry)

This assay measures the change in the thermal denaturation temperature of a protein upon ligand binding.

- Reaction Mixture:
 - Prepare a 20 μ L reaction mixture in a 96-well PCR plate containing:
 - 10 mM HEPES pH 7.5, 500 mM NaCl.
 - 2 μ M of the target bromodomain protein (CECR2 or BPTF).

- 10 μ M of **TP-238 hydrochloride**.
- 1:1000 dilution of SYPRO Orange dye.
- Thermal Denaturation:
 - Use a Real-Time PCR machine to monitor the fluorescence of the SYPRO Orange dye.
 - Set the excitation and emission wavelengths to 465 nm and 590 nm, respectively.
 - Increase the temperature from 25 °C to 96 °C at a rate of 3 °C per minute, recording fluorescence at each interval.
- Data Analysis:
 - The melting temperature (T_m) is the temperature at which the fluorescence is maximal. A significant increase in the T_m in the presence of **TP-238 hydrochloride** indicates ligand binding and stabilization of the protein.



[Click to download full resolution via product page](#)

Figure 2: Experimental workflow for characterizing **TP-238 hydrochloride**.

Conclusion

TP-238 hydrochloride is a well-characterized chemical probe that serves as a valuable tool for investigating the biological functions of the CECR2 and BPTF bromodomains. Its high potency and selectivity, coupled with established experimental protocols for its use, make it an ideal starting point for academic research and drug discovery efforts targeting these key epigenetic regulators. The data and methodologies presented in this guide provide a comprehensive resource for scientists working in this field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. TP-238 | Structural Genomics Consortium [thesgc.org]
- To cite this document: BenchChem. [TP-238 Hydrochloride: A Technical Guide to its Target Proteins]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15570404#tp-238-hydrochloride-target-proteins\]](https://www.benchchem.com/product/b15570404#tp-238-hydrochloride-target-proteins)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com